

An In-Depth Technical Guide to the Covalent Binding of (R)-WM-586

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Compound of Interest		
Compound Name:	(R)-WM-586	
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This technical guide provides a comprehensive overview of the covalent inhibitor **(R)-WM-586**, focusing on its mechanism of action, binding characteristics, and the signaling pathways it modulates. The information presented is curated from publicly available scientific literature and is intended to support research and drug development efforts targeting the WDR5-MYC protein-protein interaction.

Introduction to (R)-WM-586: A Covalent Inhibitor of the WDR5-MYC Interaction

(R)-WM-586 is the (R)-enantiomer of the covalent inhibitor WM-586, which has been identified as a disruptor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC. The inhibition of this interaction presents a promising therapeutic strategy for cancers driven by MYC dysregulation.

WM-586 was developed through the structural optimization of a precursor molecule, WM-662, which exhibited an IC50 of 18 μ M in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] The racemic mixture of WM-586 demonstrates significantly improved potency, with a reported IC50 of 101 nM in a biochemical assay designed to measure the disruption of the WDR5-MYC interaction.[2][3] While specific quantitative data for the (R)-enantiomer is not extensively available in the public domain, the focus on this specific stereoisomer suggests its potential for enhanced potency or a more favorable pharmacological profile.



Quantitative Data Summary

The following table summarizes the available quantitative data for WM-586 and its precursor. It is important to note that the IC50 value for WM-586 represents the racemic mixture.

Compound	Target Interaction	Assay Type	IC50	Reference
WM-662	WDR5-MYC	HTRF	18 μΜ	[1]
WM-586 (racemate)	WDR5-MYC	Biochemical Assay	101 nM	[2][3]

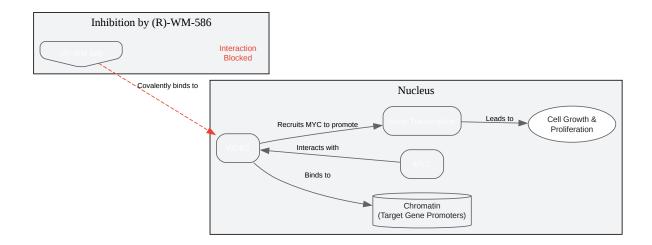
Mechanism of Action: Covalent Engagement with WDR5

(R)-WM-586 functions as a covalent inhibitor, forming a stable, long-lasting bond with its target protein, WDR5. This irreversible mode of action offers the potential for prolonged target inhibition and enhanced therapeutic efficacy. The molecule is designed to bind to the WDR5 binding motif (WBM) pocket on the surface of WDR5, the same site responsible for engaging with the MYC transcription factor.[4] By covalently modifying a nucleophilic residue within or near this pocket, (R)-WM-586 physically obstructs the binding of MYC, thereby disrupting the formation of the WDR5-MYC complex.

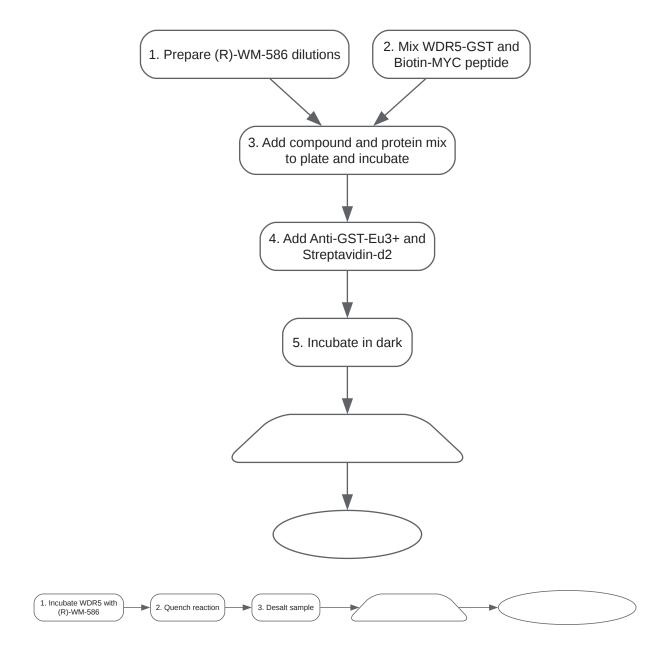
The WDR5-MYC Signaling Pathway

WDR5 acts as a critical scaffolding protein that recruits MYC to the chromatin of target genes. This recruitment is essential for MYC to effectively drive the transcription of a host of genes involved in cellular proliferation, metabolism, and biomass accumulation.[5][6] The disruption of the WDR5-MYC interaction by **(R)-WM-586** is hypothesized to prevent the localization of MYC to these gene promoters, leading to a downstream suppression of MYC-driven oncogenic signaling.









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